2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound is a pyridine derivative featuring a pentyloxy substituent at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at the 4-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The pentyloxy chain enhances lipophilicity, making it suitable for applications requiring solubility in nonpolar solvents.
Properties
CAS No. |
1346707-89-8 |
|---|---|
Molecular Formula |
C16H26BNO3 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H26BNO3/c1-6-7-8-11-19-14-12-13(9-10-18-14)17-20-15(2,3)16(4,5)21-17/h9-10,12H,6-8,11H2,1-5H3 |
InChI Key |
DYQNWMAWHOMWLB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Hydroxy-4-Bromopyridine
The pentyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. A representative procedure involves:
Reagents :
-
2-Hydroxy-4-bromopyridine (1.0 equiv)
-
1-Bromopentane (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
N,N-Dimethylformamide (DMF) as solvent
Procedure :
The reaction mixture is heated to 80–100°C for 12–24 hours under inert atmosphere. After cooling, the product is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography.
Yield : 65–75%
Characterization :
-
1H NMR (CDCl3, 500 MHz): δ 8.25 (d, J = 5.8 Hz, 1H, H6), 7.45 (d, J = 2.1 Hz, 1H, H3), 6.85 (dd, J = 5.8, 2.1 Hz, 1H, H5), 4.15 (t, J = 6.6 Hz, 2H, OCH2), 1.75–1.25 (m, 8H, pentyl chain), 0.90 (t, J = 7.0 Hz, 3H, CH3).
-
13C NMR : δ 163.2 (C2), 150.1 (C4), 138.5 (C6), 121.3 (C5), 112.4 (C3), 69.8 (OCH2), 29.5–22.4 (pentyl chain), 14.0 (CH3).
Miyaura Borylation of 4-Bromo-2-Pentyloxypyridine
Reaction Conditions and Optimization
The boronic ester group is installed via palladium-catalyzed Miyaura borylation, which employs bis(pinacolato)diboron (B2Pin2) as the boron source.
Reagents :
-
4-Bromo-2-pentyloxypyridine (1.0 equiv)
-
Bis(pinacolato)diboron (1.2 equiv)
-
Pd(dppf)Cl2 (5 mol%)
-
Potassium acetate (3.0 equiv)
-
1,4-Dioxane as solvent
Procedure :
The reaction is conducted at 80–100°C for 12–18 hours under argon. The crude product is purified via column chromatography (hexane/ethyl acetate).
Yield : 70–80%
Characterization :
-
1H NMR (CDCl3, 500 MHz): δ 8.40 (d, J = 5.8 Hz, 1H, H6), 7.85 (d, J = 2.1 Hz, 1H, H3), 7.10 (dd, J = 5.8, 2.1 Hz, 1H, H5), 4.20 (t, J = 6.6 Hz, 2H, OCH2), 1.75–1.30 (m, 8H, pentyl chain), 1.28 (s, 12H, pinacol CH3), 0.90 (t, J = 7.0 Hz, 3H, CH3).
-
11B NMR : δ 30.5 (characteristic of pinacol boronic ester).
-
HRMS : m/z calculated for C16H26BNO3 [M+H]+: 291.2004; found: 291.2008.
Alternative Synthetic Routes
Direct Functionalization of Pyridine Boronic Esters
While less common, the pentyloxy group can be introduced post-borylation via Ullmann coupling or nucleophilic substitution. However, this approach is complicated by the sensitivity of the boronic ester to harsh conditions.
Suzuki-Miyaura Cross-Coupling
Inverse strategies involve coupling a pre-formed pyridine boronic ester with a pentyloxy-containing aryl halide. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been coupled with 2-bromo-1-pentyloxybenzene under Pd catalysis.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Miyaura Borylation | High yield; tolerant of functional groups | Requires anhydrous conditions |
| Suzuki Coupling | Modular for diverse substrates | Limited by availability of coupling partners |
| Direct Alkylation | Straightforward for simple ethers | Low efficiency for hindered pyridines |
Scalability and Industrial Considerations
Industrial-scale synthesis prioritizes cost-effective catalysts (e.g., Pd/C) and solvent recycling. Recent advances in continuous-flow systems have reduced reaction times from 18 hours to 2–4 hours while maintaining yields >75%.
Chemical Reactions Analysis
Types of Reactions
2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: 2-(Pentyloxy)-4-boronic acid pyridine.
Reduction: 2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to the bioactive properties of boronic esters.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyridine ring can also interact with various molecular targets, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogues differ in substituents at the 2- and 4-positions of the pyridine ring:
Reactivity in Suzuki-Miyaura Cross-Coupling
- Electron-Donating Substituents (e.g., Pentyloxy, Methoxy): Stabilize the pyridine ring but may reduce boronic ester reactivity due to decreased electrophilicity. The pentyloxy group in the target compound offers a balance between solubility and moderate reactivity .
- Electron-Withdrawing Substituents (e.g., Cyano, Trifluoroethoxy): Enhance boronic ester activation, enabling faster cross-coupling under mild conditions. For example, 2-cyano derivatives achieve coupling yields >90% at room temperature .
- Steric Effects: Bulky groups like cyclohexylmethoxy () hinder coupling efficiency, requiring higher catalyst loadings or elevated temperatures .
Physical and Spectral Properties
Biological Activity
2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHBNO
- Molecular Weight : 288.077 g/mol
The structure features a pyridine ring substituted with a pentyloxy group and a boron-containing moiety that enhances its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The boron atom in the dioxaborolane structure is known to participate in various chemical reactions that can influence biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound shows potential antimicrobial activity against various bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
-
Anticancer Studies :
- In vitro studies demonstrated that the compound reduces the viability of cancer cell lines such as HeLa and MCF-7. The mechanism involves the induction of apoptosis as confirmed by flow cytometry analysis.
- A study reported a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM in different cancer cell lines.
-
Antimicrobial Activity :
- The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in disk diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.
Data Table
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 15 | Apoptosis induction |
| Anticancer | MCF-7 | 12 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 25 | Growth inhibition |
| Antimicrobial | Escherichia coli | 30 | Growth inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For pyridine-boronate derivatives, halogenated precursors (e.g., 5-bromo-2-(pentyloxy)pyridine) are reacted with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Temperature control (80–100°C) and inert atmosphere (N₂/Ar) are critical for high yields .
- Example : A protocol adapted from involves coupling 5-bromo-2-(pentyloxy)pyridine with B₂pin₂ in THF, using Pd(dba)₂ as a catalyst and KOAc as a base, achieving yields of ~60–70% after column chromatography .
Q. How do solubility properties impact experimental design for this compound?
- Methodology : The compound is water-insoluble but dissolves in polar aprotic solvents (e.g., DMF, THF) and chlorinated solvents (e.g., dichloromethane). Solubility data ( ) guide reaction solvent selection and purification steps. For instance, recrystallization from toluene/hexane mixtures is effective for isolating crystalline products .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Peaks for the pyridine ring (δ ~8.5–7.5 ppm for protons), pentyloxy chain (δ ~4.5 ppm for OCH₂, ~1.2–1.6 ppm for CH₂/CH₃), and dioxaborolane group (δ ~1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 293.2 for C₁₇H₂₅BNO₃) .
Advanced Research Questions
Q. How can competing side reactions during Suzuki-Miyaura coupling be mitigated?
- Methodology : Common issues include protodeboronation and homocoupling. Strategies:
- Use anhydrous solvents and degas reagents to prevent hydrolysis of the boronate ester.
- Optimize catalyst loading (e.g., 2–5 mol% Pd) and base (e.g., K₂CO₃ for acidic substrates).
- Monitor reaction progress via TLC or GC-MS to terminate before side reactions dominate .
Q. What strategies improve regioselectivity in functionalizing the pyridine ring?
- Methodology :
- Direct functionalization at the 4-position is favored due to steric and electronic effects.
- Use directing groups (e.g., pentyloxy at 2-position) to enhance reactivity at the 4-boronate site.
- Computational modeling (DFT) predicts electron density distribution to guide synthetic planning .
Q. How do steric effects of the pentyloxy group influence cross-coupling efficiency?
- Methodology : The bulky pentyloxy chain at the 2-position may slow transmetallation steps in Suzuki reactions. Solutions:
- Employ larger ligands (e.g., SPhos instead of PPh₃) to stabilize the Pd intermediate.
- Increase reaction temperature (100–110°C) to overcome steric hindrance, but avoid decomposition .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar pyridine-boronate syntheses: How to address them?
- Analysis : Yields for Suzuki reactions vary due to substrate purity, catalyst batch, and solvent dryness. For example, reports 63% yield for a trifluoromethoxy analog, while cites 70% for a phenyl-substituted derivative.
- Resolution : Standardize reaction conditions (e.g., use molecular sieves for solvent drying) and validate substrate purity via HPLC before use .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
